molecular formula C16H13BrN2O3S B15106313 4-bromo-3-methoxy-N-(3-quinolinyl)benzenesulfonamide

4-bromo-3-methoxy-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B15106313
M. Wt: 393.3 g/mol
InChI Key: KPRKVRJQAIIMSB-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-N-(3-quinolinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a methoxy group, and a quinolinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methoxy-N-(3-quinolinyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-N-(3-quinolinyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-bromo-3-formyl-N-(3-quinolinyl)benzenesulfonamide, while substitution of the bromine atom with an amine can produce 4-amino-3-methoxy-N-(3-quinolinyl)benzenesulfonamide .

Scientific Research Applications

4-Bromo-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinolinyl group is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonamide moiety can interfere with the synthesis of folic acid in bacteria, leading to antimicrobial effects. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methoxy-N-phenylbenzamide
  • 4-Bromo-3-methoxy-N-(2-quinolinyl)benzenesulfonamide
  • 4-Bromo-3-methoxy-N-(4-quinolinyl)benzenesulfonamide

Uniqueness

4-Bromo-3-methoxy-N-(3-quinolinyl)benzenesulfonamide is unique due to the specific positioning of the quinolinyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C16H13BrN2O3S

Molecular Weight

393.3 g/mol

IUPAC Name

4-bromo-3-methoxy-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C16H13BrN2O3S/c1-22-16-9-13(6-7-14(16)17)23(20,21)19-12-8-11-4-2-3-5-15(11)18-10-12/h2-10,19H,1H3

InChI Key

KPRKVRJQAIIMSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Br

Origin of Product

United States

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